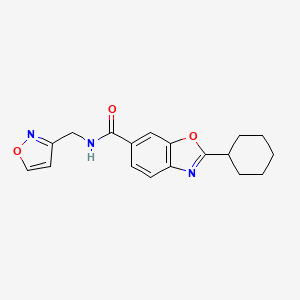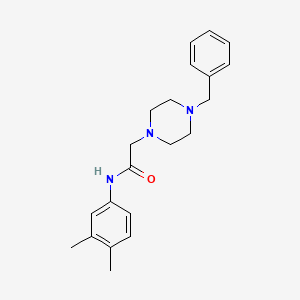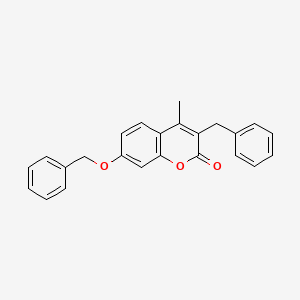![molecular formula C13H12ClN3O4 B5059671 3-chloro-5-{[3-(2-isoxazolidinylcarbonyl)-5-isoxazolyl]methoxy}pyridine](/img/structure/B5059671.png)
3-chloro-5-{[3-(2-isoxazolidinylcarbonyl)-5-isoxazolyl]methoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-chloro-5-{[3-(2-isoxazolidinylcarbonyl)-5-isoxazolyl]methoxy}pyridine” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The molecule also contains isoxazole rings, which are five-membered rings containing two heteroatoms (one nitrogen and one oxygen) and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the isoxazole rings and the introduction of the pyridine ring. One possible method for the synthesis of isoxazoles involves 1,3-dipolar cycloaddition reactions . The pyridine ring could potentially be introduced through a Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and isoxazole rings. These rings would likely be planar, contributing to the overall aromaticity of the molecule. The exact structure would depend on the positions of the various substituents on the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyridine and isoxazole rings. The pyridine ring is electron-deficient due to the presence of the nitrogen atom, making it susceptible to electrophilic aromatic substitution reactions . The isoxazole ring, on the other hand, might undergo reactions at the carbon adjacent to the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine and isoxazole rings. For example, it would likely be relatively stable due to the aromaticity of these rings. Its solubility in various solvents would depend on the specific substituents present on the rings .Safety and Hazards
As with any chemical compound, handling “3-chloro-5-{[3-(2-isoxazolidinylcarbonyl)-5-isoxazolyl]methoxy}pyridine” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring adequate ventilation . Specific information about the toxicity and other hazards associated with this compound would typically be provided in a Material Safety Data Sheet.
Future Directions
The future directions for research involving this compound could be numerous, given the versatility of both pyridine and isoxazole rings in organic synthesis . Potential areas of interest could include the development of new synthetic methods, the exploration of its reactivity and properties, and its application in the synthesis of pharmaceuticals or other biologically active compounds.
properties
IUPAC Name |
[5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(1,2-oxazolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c14-9-4-10(7-15-6-9)19-8-11-5-12(16-21-11)13(18)17-2-1-3-20-17/h4-7H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHODVYQIMKEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)C2=NOC(=C2)COC3=CC(=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-{[3-(2-isoxazolidinylcarbonyl)-5-isoxazolyl]methoxy}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5059598.png)
![1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol](/img/structure/B5059602.png)

![ethyl 2-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5059616.png)
![N~2~-(4-fluorobenzyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059619.png)

![methyl 4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5059636.png)
![N-[3-(3-methylphenoxy)propyl]-1-butanamine](/img/structure/B5059637.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]](/img/structure/B5059639.png)
![7-[(4-bromophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5059649.png)
![5,5'-(dichloromethylene)bis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5059657.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5059658.png)

